2,2-Dibromo-1-(4-nitrophenyl)ethanone
Overview
Description
2,2-Dibromo-1-(4-nitrophenyl)ethanone is an organic compound with the molecular formula C8H5Br2NO3. It is a brominated derivative of 4-nitrophenyl ethanone and is known for its applications in organic synthesis and research. The compound is characterized by the presence of two bromine atoms and a nitro group attached to a phenyl ring, making it a versatile intermediate in various chemical reactions .
Scientific Research Applications
2,2-Dibromo-1-(4-nitrophenyl)ethanone is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds and drug discovery.
Biological Studies: Utilized in biochemical assays and studies involving enzyme inhibition.
Industrial Applications: Used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-(4-nitrophenyl)ethanone can be synthesized through the bromination of 1-(4-nitrophenyl)ethanone. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position of the ethanone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(4-nitrophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2,2-dibromo-1-(4-aminophenyl)ethanone.
Oxidation: Formation of 2,2-dibromo-1-(4-nitrophenyl)acetic acid.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(4-nitrophenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The nitro group can undergo reduction, leading to the formation of amino derivatives. These reactions are mediated by various molecular targets and pathways, depending on the specific application and reaction conditions .
Comparison with Similar Compounds
2,2-Dibromo-1-(4-nitrophenyl)ethanone can be compared with other brominated and nitro-substituted ethanones:
2-Bromo-1-(4-nitrophenyl)ethanone: Similar structure but with only one bromine atom, leading to different reactivity and applications.
1-(4-Nitrophenyl)ethanone: Lacks bromine atoms, making it less reactive in substitution reactions.
2,2-Dibromo-1-(4-aminophenyl)ethanone: The amino derivative formed through reduction, with different chemical properties and applications.
Properties
IUPAC Name |
2,2-dibromo-1-(4-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO3/c9-8(10)7(12)5-1-3-6(4-2-5)11(13)14/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQQBLCVHANXMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(Br)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343679 | |
Record name | 2,2-Dibromo-1-(4-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21566-36-9 | |
Record name | 2,2-Dibromo-1-(4-nitrophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21566-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dibromo-1-(4-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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